1,2,5-Oxadiazol-3-amine hydrochloride

Description

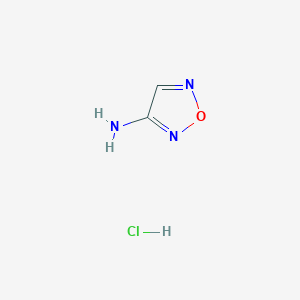

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H4ClN3O |

|---|---|

Molecular Weight |

121.52 g/mol |

IUPAC Name |

1,2,5-oxadiazol-3-amine;hydrochloride |

InChI |

InChI=1S/C2H3N3O.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H |

InChI Key |

LWKFJIPWNYBCKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NON=C1N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5 Oxadiazol 3 Amine Hydrochloride

General Principles of 1,2,5-Oxadiazole Ring Formation Relevant to 1,2,5-Oxadiazol-3-amine (B3056651) Hydrochloride

The formation of the 1,2,5-oxadiazole ring is a cornerstone of synthesizing the target compound. The principal and most historically significant method for constructing this five-membered heterocycle is the cyclodehydration of a 1,2-dioxime (a glyoxime (B48743) derivative). This process involves the intramolecular elimination of two molecules of water from the two adjacent hydroxylamino (=N-OH) groups of the precursor to form the stable, aromatic N-O-N linkage of the oxadiazole ring. researchgate.netorganic-chemistry.org

Another general strategy involves the deoxygenation of a 1,2,5-oxadiazole-2-oxide (a furoxan), which can itself be prepared through various methods, such as the dimerization of nitrile oxides. The removal of the N-oxide oxygen atom yields the corresponding 1,2,5-oxadiazole. These fundamental ring-forming reactions are adapted to use precursors that already contain or can be converted to the required amine functionality.

Precursor-Based Synthetic Approaches to the 1,2,5-Oxadiazol-3-amine Core

These methods build the heterocyclic core from acyclic starting materials that are strategically chosen to yield the 3-amino substituted product.

A common pathway to 3-aminofurazans begins with precursors containing a cyano group. The synthesis is not a direct cyclization of a simple nitrile with hydroxylamine (B1172632), but rather a multi-step sequence. A typical route involves the conversion of a nitrile to an amidoxime (B1450833), which then serves as a key intermediate for the final ring closure. nih.gov

For example, a starting nitrile can be treated with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then subjected to conditions that facilitate ring closure to yield the 3-aminofurazan. nih.gov This transformation underscores the versatility of the cyano group as a synthon for the amine-substituted oxadiazole core.

This approach focuses on the critical ring-closing step of an appropriately substituted precursor, often a dioxime, which is itself derived from an amidoxime or related nitrile-containing starting material. The direct precursor to the 1,2,5-oxadiazole ring is typically a 1,2-dioxime. For instance, diaminoglyoxime (B1384161) can be synthesized from glyoxal (B1671930) and hydroxylamine hydrochloride and subsequently undergoes cyclocondensation upon heating to form 3,4-diaminofurazan (B49099).

Similarly, a precursor containing both a cyano group and a hydroximino group can be treated with hydroxylamine hydrochloride to generate an amide oxime intermediate. This intermediate, upon refluxing with a base such as sodium hydroxide, undergoes cyclization to afford the 3-aminofurazan ring system. nih.gov The dehydration can be accomplished with various reagents or conditions, as detailed in the table below.

| Precursor | Reagent/Condition | Product | Reference |

|---|---|---|---|

| N,N′-3,4-di(methylamino)glyoxime | Aqueous KOH, 170-180°C | N,N′-3,4-di(methylamino)-1,2,5-oxadiazole | researchgate.net |

| Diaminoglyoxime | Heating, solvent-free, 170°C | 3,4-Diaminofurazan | |

| Bisoximes | 1,1'-Carbonyldiimidazole (CDI), ambient temp. | 3,4-Disubstituted 1,2,5-oxadiazoles | organic-chemistry.org |

| Amide oxime intermediate | 2N NaOH, reflux | 3-Aminofurazan derivative | nih.gov |

Diazotization provides a powerful method for the functionalization of a pre-formed 3-amino-1,2,5-oxadiazole ring, rather than for the formation of the ring itself. The amino group on the 1,2,5-oxadiazole ring is weakly nucleophilic due to the strong electron-withdrawing nature of the heterocycle, which makes diazotization challenging. nih.gov

The process involves treating the primary aromatic amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. organic-chemistry.orgbyjus.com These resulting diazonium salts are versatile intermediates. They can undergo azo coupling reactions with electron-rich aromatic compounds, where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction, forming azo compounds. youtube.com Optimization studies have explored various nitrosating reagents and conditions to improve the efficiency of this transformation for weakly basic aminofurazans. nih.gov

| Nitrosating Reagent | Solvent | Temperature (°C) | Yield of Azo Product (%) | Reference |

|---|---|---|---|---|

| NaNO₂ | TFA | 0 | 33 | nih.gov |

| NaNO₂ | TFA | 20 | 25 | nih.gov |

| NOBF₄ | TFA | 0 | 30 | nih.gov |

| NOBF₄ | TFA | 20 | 21 | nih.gov |

Functional Group Interconversion Strategies for Amine Introduction

These strategies involve the chemical modification of a functional group on a pre-existing 1,2,5-oxadiazole ring to generate the target amine group.

The introduction of an amine group via a direct oxidation reaction is not a standard synthetic transformation. The term "partial oxidation" in this context may refer to an indirect strategy where an existing functional group is oxidized as a step toward creating the amine. For instance, the oxidation of one amino group in 3,4-diaminofurazan can yield 3-amino-4-nitrofurazan. researchgate.net

However, a more conventional and direct strategy for introducing an amine group is the reduction of a nitro group. A 3-nitro-1,2,5-oxadiazole can be readily reduced to 1,2,5-oxadiazol-3-amine using various reducing agents. This reduction of a nitro-substituted azole to an amino-azole is a widely used method in heterocyclic chemistry. nih.gov

Another powerful method for converting a carboxylic acid group into a primary amine is the Curtius rearrangement. nih.govorganic-chemistry.org This reaction proceeds by converting a 1,2,5-oxadiazole-3-carboxylic acid into an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgrsc.org The resulting isocyanate can then be hydrolyzed with aqueous acid to yield 1,2,5-Oxadiazol-3-amine, which is subsequently isolated as its hydrochloride salt. wikipedia.orgnih.gov This method is advantageous as it often proceeds under mild conditions with a high tolerance for various functional groups and provides the primary amine free from secondary or tertiary amine byproducts. nih.govnih.gov

Reduction of Nitro-Substituted 1,2,5-Oxadiazoles to Amine Derivatives

The conversion of a nitro group to an amine is a fundamental and widely utilized transformation in the synthesis of aromatic and heteroaromatic amines, including derivatives of 1,2,5-oxadiazole. The primary route to synthesizing 1,2,5-oxadiazol-3-amine is through the reduction of a 3-nitro-1,2,5-oxadiazole precursor. This process is crucial as the nitro-substituted heterocycle is often more accessible through direct synthesis.

Catalytic hydrogenation is the most common and efficient method for this transformation. researchgate.net This technique involves treating the nitro-substituted oxadiazole with hydrogen gas (H₂) in the presence of a metal catalyst. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297).

Common catalysts for this reduction include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

The general reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group (-NO₂) first to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the desired amino (-NH₂) group. researchgate.net The process is highly effective, often resulting in high yields and clean conversions with water as the only byproduct. researchgate.net

For example, studies on the hydrogenation of structurally similar nitrophenyl-substituted isoxazoles have shown that the nitro group can be selectively reduced to an amino group while leaving the heterocyclic ring intact. researchgate.net This selectivity is critical when working with potentially sensitive heterocyclic cores like 1,2,5-oxadiazole. Bimetallic nanoparticles, such as copper/nickel, have also been shown to be highly effective catalysts for the hydrogenation of nitroaromatics, achieving high conversion and selectivity under optimized temperature conditions. rsc.org

The final step in producing the hydrochloride salt involves treating the resulting 1,2,5-oxadiazol-3-amine with hydrochloric acid (HCl).

Advanced Synthetic Techniques and Process Optimization in 1,2,5-Oxadiazol-3-amine Hydrochloride Synthesis

To improve the efficiency, safety, and scalability of synthesizing this compound, advanced techniques and rigorous process optimization are employed. These strategies address challenges such as long reaction times, low yields, and difficulties in scaling up production.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes. It can also lead to increased product yields and higher purity. nih.govproquest.com

In the context of heterocyclic synthesis, microwave irradiation has been successfully applied to the formation of various oxadiazole isomers. nih.govlatticescipub.com For the synthesis of a 1,2,5-oxadiazole derivative, a microwave-assisted protocol could be applied to the key cyclization or functional group transformation steps. For instance, a procedure might involve placing the reactants, such as a precursor amidoxime and a cyclizing agent, in a suitable solvent within a sealed vessel and exposing it to microwave irradiation at a controlled temperature and power.

A representative microwave-assisted procedure for a related heterocyclic synthesis involves:

Mixing the starting materials (e.g., 0.01 mol of a precursor) in a solvent, sometimes with a few drops of a high-boiling solvent like DMF to aid energy absorption. nih.gov

Subjecting the mixture to microwave irradiation at a specific power (e.g., 300 W) for a short duration (e.g., 3-5 minutes) in intervals to control temperature and pressure. nih.gov

Cooling the reaction mixture, followed by precipitation of the product by adding it to cold water.

Collecting the solid product by filtration and purifying it through recrystallization. nih.gov

The benefits of this approach include rapid reaction optimization and the ability to quickly synthesize libraries of compounds for further study. nih.gov

Optimization of Reaction Conditions: Stoichiometry, Temperature, and Solvent Effects

Systematic optimization of reaction parameters is critical for maximizing yield and purity while minimizing costs and waste. The key variables include the stoichiometry of reactants, reaction temperature, and the choice of solvent.

Stoichiometry: The molar ratio of reactants can significantly impact the outcome of a reaction. For instance, in a one-pot synthesis of a related 1,3,4-oxadiazole (B1194373), using a slight excess (1.1 equivalents) of the cyclizing agent was found to be optimal for driving the reaction to completion without generating significant side products. nih.govacs.org

Temperature: Temperature control is crucial. While higher temperatures generally increase the reaction rate, they can also lead to decomposition or the formation of unwanted byproducts. Optimization studies for 1,3,4-oxadiazole synthesis showed that increasing the temperature from ambient to 80 °C resulted in a quantitative conversion to the desired product. nih.govacs.org Conversely, in some energetic material syntheses, elevated temperatures can trigger uncontrollable exothermic reactions, necessitating careful temperature management. osti.gov

Solvent Effects: The solvent plays a multifaceted role, affecting reactant solubility, reaction rate, and even the reaction pathway. In the synthesis of some oxadiazole systems, polar solvents like DMF were found to be less effective than non-polar solvents such as dioxane or a mixture of xylene and 1,3-dichlorobenzene (B1664543). nih.govosti.gov The choice of solvent can also prevent the precipitation of intermediates, which can hinder stirring and heat transfer in larger-scale reactions. osti.gov

The following interactive table illustrates the results from an optimization study for a related 1,3,4-oxadiazole synthesis, demonstrating how systematic changes in conditions affect product yield. nih.govacs.org

| Entry | Reactant (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1.0 | 50 | Dioxane | 50 | 51 |

| 2 | 1.1 | 100 | Dioxane | 50 | 35 |

| 3 | 1.1 | 20 | Dioxane | 80 | 75 |

| 4 | 1.1 | 10 | Dioxane | 80 | 68 |

| 5 | 1.1 | 20 | Toluene | 80 | 62 |

| 6 | 1.1 | 20 | Dioxane | 110 | 78 |

This table is representative of a typical optimization process for a related oxadiazole synthesis and serves as an example.

Considerations for Scalable Synthetic Procedures

Transitioning a synthetic procedure from a laboratory scale (milligrams to grams) to a larger, industrial scale (kilograms) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Thermal Safety: One of the most critical considerations is the management of reaction exotherms. Reactions that are easily controlled in a small flask can become dangerously uncontrollable on a large scale due to the reduced surface-area-to-volume ratio, which limits heat dissipation. For the synthesis of some 1,2,5-oxadiazole derivatives, it was noted that while heating was required to initiate the reaction, an uncontrollable exothermic process would begin once started. osti.gov The solution for scalability was to heat the vessel to the target temperature (100-130 °C) and then add the reagent dropwise at a controlled rate to maintain a stable temperature. osti.gov

Process Homogeneity: Maintaining a homogeneous reaction mixture is vital for consistent results. On a larger scale, issues like the precipitation of sticky solids can coat the reactor walls, leading to poor mixing and inefficient heat transfer. osti.gov This was overcome by using a co-solvent system (e.g., 1,3-dichlorobenzene and xylene) that kept all components in solution throughout the reaction, thereby improving the yield from under 30% to over 60%. osti.gov

Reagent and Solvent Selection: On a large scale, the cost, toxicity, and environmental impact of reagents and solvents become paramount. The ideal scalable process uses inexpensive, readily available, and non-toxic materials. Furthermore, the process should be designed to minimize the number of steps and avoid complex purification methods like column chromatography, favoring simpler techniques such as recrystallization or distillation. One-pot procedures are highly desirable as they reduce solvent waste and processing time. nih.govacs.org

Chemical Reactivity and Transformation Studies of 1,2,5 Oxadiazol 3 Amine Hydrochloride

Electrophilic Substitution Reactions on the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is generally resistant to electrophilic substitution reactions. This is a consequence of the electron-withdrawing effect of the two nitrogen atoms and the oxygen atom within the heterocyclic system, which deactivates the ring towards attack by electrophiles. Due to the high electrophilicity of the heterocycle itself, nucleophilic attacks on the oxadiazole ring are more common than electrophilic attacks. chim.it The high electron-withdrawing effect of the heterocycle makes amino-1,2,5-oxadiazoles very weak nucleophiles. researchgate.net

Research in this area has been limited, and successful electrophilic substitutions on the 1,2,5-oxadiazole core are not widely reported. The focus of synthetic strategies involving this ring system often lies in its initial construction with the desired substituents or through the functionalization of pre-existing groups, rather than direct substitution on the heterocyclic core.

Nucleophilic Substitution Reactions and Positional Selectivity

Nucleophilic substitution reactions are a more viable pathway for the functionalization of the 1,2,5-oxadiazole ring, particularly when a suitable leaving group is present on the ring. The electron-deficient nature of the ring facilitates the attack of nucleophiles.

Studies on related oxadiazole systems, such as 1,3,4-oxadiazoles, have shown that the thiol group on the oxadiazole ring can readily undergo nucleophilic substitution reactions, highlighting its utility as a versatile intermediate. nih.gov For instance, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione has been used as a precursor for the synthesis of new derivatives via nucleophilic substitution with various phenacyl bromides. nih.gov

In the context of 1,2,5-oxadiazoles, the positional selectivity of nucleophilic attack is influenced by the substituents on the ring. For instance, in 4,7-dichloro researchgate.netrsc.orgrsc.orgoxadiazolo[3,4-d]pyridazine 1-oxide, the use of a sodium salt of an amine in DMF resulted in the formation of a bis-substitution product. mdpi.com

| Oxadiazole System | Leaving Group | Nucleophile | Product | Reference |

|---|---|---|---|---|

| 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Thiol group | Phenacyl bromides | Substituted 1,3,4-oxadiazole (B1194373) derivatives | nih.gov |

| 4,7-dichloro researchgate.netrsc.orgrsc.orgoxadiazolo[3,4-d]pyridazine 1-oxide | Chloro group | Carbazole sodium salt | 4,7-Di(9H-carbazol-9-yl)- researchgate.netrsc.orgrsc.orgoxadiazolo[3,4-d]pyridazine 1-oxide | mdpi.com |

Oxidation and Reduction Chemistry of the Oxadiazole Ring and Amine Moiety

The synthesis of 1,2,5-oxadiazoles often involves oxidation steps. nih.gov For example, a one-pot condensation/oxidation protocol has been developed for the synthesis of 1,2,4- and 1,2,5-oxadiazole ring assemblies. researchgate.net This strategy involves the iodine-mediated oxidation of intermediate 1,2,4-oxadiazolines. researchgate.net

The amine moiety of 1,2,5-oxadiazol-3-amine (B3056651) hydrochloride can also undergo oxidation, although this is less commonly explored than the ring chemistry. The stability of the amine group to oxidative conditions is an important consideration in the synthesis of more complex molecules derived from this core structure.

N-Alkylation and Acylation Reactions of the Amine Group

The exocyclic amine group of 1,2,5-oxadiazol-3-amine hydrochloride is a primary site for functionalization through N-alkylation and N-acylation reactions. These reactions provide a straightforward method for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry contexts.

A study focused on the synthesis and antiplasmodial activities of 4-substituted 3-amino-1,2,5-oxadiazoles involved the derivatization of the amino group with variously substituted N-acyl moieties. nih.gov Specifically, the synthesis of N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide was achieved by reacting the corresponding 3-amino-1,2,5-oxadiazole with benzoyl chloride in the presence of sodium hydride in dimethylformamide. nih.gov

| Starting Material | Acylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine | Benzoyl chloride | NaH / Dimethylformamide | N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide | nih.gov |

While specific examples of N-alkylation of 1,2,5-oxadiazol-3-amine are not detailed in the provided search results, this reaction would be expected to proceed under standard alkylating conditions, such as the use of alkyl halides in the presence of a base.

Ring-Opening and Rearrangement Reactions of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring can undergo ring-opening and rearrangement reactions, although it is generally more stable than some of its isomers, such as the 1,2,4-oxadiazole (B8745197). The tendency for mononuclear heterocyclic rearrangements has been estimated to be in the order of 1,2,4-oxadiazole > isoxazole (B147169) > 1,2,5-oxadiazole. rsc.orgrsc.org

One notable rearrangement is the ANRORC (Addition of a Nucleophile with Ring Opening and Ring Closure) mechanism. While more commonly reported for 1,2,4-oxadiazoles, this type of rearrangement can be a pathway for the transformation of 1,2,5-oxadiazole derivatives under specific conditions, particularly with the presence of strong electron-withdrawing groups that activate the ring for nucleophilic attack. chim.it The presence of a sulfur atom in a side chain has been shown to significantly enhance the reactivity of oxadiazole systems towards rearrangement. rsc.org

Investigation of C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The investigation of C-H functionalization strategies for the 1,2,5-oxadiazole ring is an emerging area of interest. While the electron-deficient nature of the ring makes it challenging for electrophilic C-H activation, other approaches are being explored.

For other oxadiazole isomers, such as 1,3,4-oxadiazoles, C-H functionalization of monosubstituted derivatives has been demonstrated as a flexible alternative to traditional synthetic methods that require the pre-installation of substituents. nih.gov For example, a one-pot synthesis-arylation strategy has been developed for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and aryl iodides, featuring a copper-catalyzed 1,3,4-oxadiazole arylation in the second stage. nih.govacs.org

The application of similar C-H functionalization strategies to this compound would be a valuable area for future research, potentially enabling more efficient and versatile synthetic routes to novel derivatives.

Derivatization Strategies and Synthetic Utility of 1,2,5 Oxadiazol 3 Amine Hydrochloride

Synthesis of Substituted 1,2,5-Oxadiazol-3-amine (B3056651) Derivatives

The 1,2,5-oxadiazole (also known as furazan) ring is a significant pharmacophore found in a variety of biologically active compounds. nih.govresearchgate.net The derivatization of 1,2,5-oxadiazol-3-amine hydrochloride serves as a cornerstone for creating diverse chemical libraries. These strategies primarily involve modifications at the C4 position of the oxadiazole ring and functionalization of the exocyclic amino group.

Introduction of Aromatic and Heterocyclic Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse substituents onto heterocyclic cores. wikipedia.orgorganic-chemistry.org For the 1,2,5-oxadiazol-3-amine scaffold, these reactions typically begin with a halogenated precursor, such as 4-halo-1,2,5-oxadiazol-3-amine, to introduce aromatic and heterocyclic moieties at the C4 position.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. While direct examples using 4-halo-1,2,5-oxadiazol-3-amine are not extensively detailed in readily available literature, the strategy is well-established for similar heterocyclic systems. The general approach involves reacting the 4-halo-oxadiazole derivative with an aryl or heteroaryl boronic acid. This method's versatility allows for the synthesis of a wide array of 4-(hetero)aryl substituted oxadiazole amines. researchgate.netharvard.edunih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org In the context of derivatizing the oxadiazole core, this strategy could be employed in two ways. First, a 4-halo-1,2,5-oxadiazol-3-amine can be coupled with various primary or secondary amines to introduce amino substituents at the C4 position. researchgate.net Conversely, the amino group of 1,2,5-oxadiazol-3-amine itself can act as the nucleophile, coupling with various aryl or heteroaryl halides, although this requires careful optimization to avoid side reactions. The development of specialized ligands like BippyPhos has expanded the scope of this reaction to include a wide range of NH-containing substrates and (hetero)aryl chlorides. nih.gov

Table 1: Overview of Coupling Reactions for Derivatization

| Reaction | Reactants | Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura | 4-Halo-1,2,5-oxadiazol-3-amine + Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | 4-Aryl-1,2,5-oxadiazol-3-amine |

| Buchwald-Hartwig | 4-Halo-1,2,5-oxadiazol-3-amine + R₂NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | C-N | 4-(Dialkylamino)-1,2,5-oxadiazol-3-amine |

Functionalization at the Amino Group: Amidation and Related Transformations

The primary amino group at the C3 position of the oxadiazole ring is a versatile handle for further functionalization, most commonly through acylation to form amides. This transformation is a fundamental method for introducing a wide range of functional groups and building more complex molecules.

The reaction typically involves treating 1,2,5-oxadiazol-3-amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents. These methods allow for the synthesis of a diverse library of N-(1,2,5-oxadiazol-3-yl)amides. While specific literature on the hydrochloride salt is sparse, the reactivity of the free amine is well-established in heterocyclic chemistry. rsc.org

Nitro and Amino Functionalization at Peripheral Positions

Further diversification can be achieved by functionalizing the aromatic or heterocyclic substituents that have been introduced at the C4 position. A common strategy involves nitration followed by reduction.

For instance, a 4-phenyl-1,2,5-oxadiazol-3-amine (B78485) derivative, synthesized via a Suzuki coupling, can undergo electrophilic aromatic substitution. stenutz.eu Nitration of the peripheral phenyl ring can be accomplished using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid). rsc.org The resulting nitro-substituted compound can then be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This two-step sequence provides a route to introduce an additional amino group at a peripheral position, which can be a key site for further molecular elaboration or for modulating the compound's properties.

This compound as a Building Block in Complex Chemical Synthesis

Beyond simple derivatization, 1,2,5-oxadiazol-3-amine and its close analogs are valuable starting materials for constructing more elaborate molecular architectures, including fused heterocyclic systems and oligomeric structures.

Preparation of Fused Heterocyclic Systems Containing the Oxadiazole Core

The vicinal arrangement of functional groups in derivatives like 1,2,5-oxadiazole-3,4-diamine makes them ideal precursors for creating fused-ring systems. mdpi.com The condensation of these ortho-diamines with 1,2- or 1,4-dicarbonyl compounds is a powerful strategy for building new heterocyclic rings fused to the oxadiazole core.

A notable example is the Paal-Knorr synthesis, which involves the reaction of an amine with a 1,4-dicarbonyl compound to form a pyrrole (B145914). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) in acetic acid selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com In this reaction, one of the amino groups of the diamine condenses with the diketone to form the pyrrole ring. mdpi.com

Similarly, reactions with other dicarbonyl compounds can lead to different fused systems. For instance, reacting 1,2,5-oxadiazole-3,4-diamine with α-diketones like glyoxal (B1671930) can lead to the formation of mdpi.comresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazines. mdpi.comresearchgate.net These cyclocondensation reactions demonstrate the utility of amino-oxadiazoles as synthons for complex heterocyclic structures. researchgate.netuobaghdad.edu.iq

Table 2: Examples of Fused Heterocycle Synthesis

| Oxadiazole Precursor | Dicarbonyl Compound | Reaction Type | Fused System Formed |

| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione | Paal-Knorr Synthesis | Pyrrolo[1,2-b] mdpi.comresearchgate.netresearchgate.netoxadiazole derivative |

| 1,2,5-Oxadiazole-3,4-diamine | Glyoxal | Cyclocondensation | mdpi.comresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazine |

Construction of Polycyclic and Oligomeric Oxadiazole Architectures

The synthesis of molecules containing multiple oxadiazole units is of interest for developing materials with specific electronic or energetic properties. researchgate.net These architectures can be constructed by linking oxadiazole precursors through various chemical reactions.

For example, 4-amino-3-furazancarboxamidoxime, a derivative of 1,2,5-oxadiazole-3,4-diamine, can be used to synthesize bis-oxadiazole structures. researchgate.net Condensation of this amidoxime (B1450833) with reagents like cyanogen (B1215507) bromide can lead to the formation of a new 1,2,4-oxadiazole (B8745197) ring, resulting in a molecule containing both 1,2,5- and 1,2,4-oxadiazole cores linked together. researchgate.net Subsequent oxidation of amino groups on these linked structures can yield polynitro derivatives. researchgate.net Another strategy involves the condensation of two molecules of an amino-oxadiazole derivative with a linking reagent, such as diethyl oxalate, to create symmetrical bis(oxadiazole) compounds. researchgate.net These methods highlight the potential for using simple aminofurazans as building blocks for complex, polycyclic, and oligomeric systems rich in nitrogen and oxygen. osti.gov

Strategic Intermediate in Multi-step Organic Synthesis of Novel Chemical Entities

This compound, and its free base form (3-aminofurazan), serves as a pivotal building block in the multi-step synthesis of diverse and complex molecular architectures. The inherent chemical properties of this compound—namely the reactive primary amine and the stable, electron-deficient 1,2,5-oxadiazole (furazan) ring—make it a versatile scaffold for constructing novel chemical entities with applications in medicinal chemistry and materials science. mdpi.commdpi.com The furazan (B8792606) ring is a recognized structural motif for creating energetic materials due to its high positive enthalpy of formation, density, and the presence of an active oxygen atom. mdpi.com In parallel, the 1,2,5-oxadiazole core is a privileged heterocycle in drug discovery, frequently appearing in screening collections and approved pharmaceuticals. ijper.orgnih.gov

The strategic utility of this compound lies in its capacity for derivatization. The amino group provides a convenient handle for a wide range of chemical transformations, including acylation, diazotization, and condensation reactions. These reactions allow for the introduction of various functional groups and the extension of the molecular framework, leading to the synthesis of compounds with tailored properties.

Application in the Synthesis of Bioactive Heterocycles

In medicinal chemistry, derivatives of 1,2,5-oxadiazol-3-amine are explored for their potential as therapeutic agents. The scaffold is a key component in the design of novel enzyme inhibitors and anti-infective agents.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A series of 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed and synthesized as potential anti-tumor agents targeting the enzyme IDO1. nih.gov The synthesis utilizes the 1,2,5-oxadiazole core as a central scaffold, with modifications aimed at enhancing inhibitory activity against human IDO1. nih.gov

Antiplasmodial Agents: Research into new treatments for malaria has involved the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles. mdpi.com Starting with precursors like 4-substituted 3-amino-1,2,5-oxadiazoles, scientists have prepared various 3-acylamino analogs. mdpi.com The antiplasmodial activity and selectivity of these compounds are highly dependent on the substitution pattern, demonstrating the tunability of the core structure. For instance, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed significant in vitro activity against Plasmodium falciparum. mdpi.com

Antileishmanial Compounds: A facile synthesis route has been developed for carboxyimidamide-substituted benzo[c] rsc.orgosi.lvfrontiersin.orgoxadiazoles (B1248032), which have been evaluated for their activity against Leishmania donovani. rsc.org This research highlights the utility of the oxadiazole framework in generating compounds for neglected tropical diseases. rsc.org

The table below summarizes representative synthetic transformations starting from 1,2,5-oxadiazol-3-amine derivatives to produce bioactive molecules.

| Starting Material | Reagents and Conditions | Resulting Novel Chemical Entity | Therapeutic Target/Application | Reference |

|---|---|---|---|---|

| 4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine | 1. NH₂OH·HCl, NaHCO₃, water, methanol, 100 °C; 2. Anhydrous sodium acetate (B1210297), dry ethanol, 100 °C | N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (and other analogs) | Antiplasmodial (anti-malarial) | mdpi.com |

| 1,2,5-Oxadiazole-3-carboximidamide scaffold | Multi-step synthesis involving various side chains | 1,2,5-Oxadiazole-3-carboximidamide derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | nih.gov |

| Substituted Benzo[c] rsc.orgosi.lvfrontiersin.orgoxadiazoles | Multi-step synthesis to introduce carboxyimidamide group | Carboxyimidamide-substituted benzo[c] rsc.orgosi.lvfrontiersin.orgoxadiazole derivatives | Antileishmanial | rsc.org |

Application in the Synthesis of Energetic Materials

The high nitrogen content and positive heat of formation of the furazan ring make 1,2,5-oxadiazol-3-amine a valuable precursor for high-performance, low-sensitivity energetic materials. frontiersin.orgnih.gov Synthetic strategies often focus on introducing explosophoric groups (e.g., -NO₂, -NHNO₂, -ONO₂) onto the furazan backbone or linking multiple furazan rings together. frontiersin.orgnih.govnih.gov

Fused Heterocyclic Systems: 3-Amino-4-cyanofurazan, a key derivative, can be used to synthesize fused ring structures like pyrido[2,3-c]furazans through reactions with dicarbonyl compounds. nih.gov

Linked Oxadiazole Systems: The amidoxime intermediate derived from 3-amino-4-cyanofurazan is a versatile precursor for creating various 1,2,4-oxadiazole energetic compounds. nih.gov For example, reaction with BrCN can yield 3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan, which combines two different nitrogen-rich heterocyclic rings. nih.gov

Energetic Salts: The amino group can be functionalized and subsequently used to form energetic ionic salts, which often exhibit a favorable balance of high performance and good thermal stability. frontiersin.orgnih.gov For example, a family of materials was synthesized by introducing -ONO₂ and -NHNO₂ moieties onto 1,2,4-oxadiazole- and 1,2,5-oxadiazole-based backbones, leading to compounds with high densities and excellent detonation velocities. frontiersin.orgnih.gov

The following table details examples of using 1,2,5-oxadiazole amine derivatives as intermediates for energetic compounds.

| Starting Material/Intermediate | Reagents and Conditions | Resulting Novel Chemical Entity | Application | Reference |

|---|---|---|---|---|

| 4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Acetamide, 180 °C | 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Insensitive energetic material | rsc.org |

| 3-Amino-4-cyanofurazan | Reaction with BrCN | 3-Amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan | Precursor for energetic materials | nih.gov |

| 1,2,5-Oxadiazole backbones | Introduction of -ONO₂ and -NHNO₂ moieties | [3-(4-Nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | Energetic material with low insensitivity | frontiersin.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2,5 Oxadiazol 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For 1,2,5-Oxadiazol-3-amine (B3056651) hydrochloride, the structure contains two distinct proton environments: the proton attached to the oxadiazole ring (C-H) and the protons of the ammonium (B1175870) group (-NH₃⁺).

The proton on the heterocyclic ring is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative nitrogen and oxygen atoms within the aromatic-like oxadiazole ring. The protons of the ammonium group (NH₃⁺) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally expected in the δ 7.0 to 9.0 ppm range. The integration of these signals would correspond to a 1:3 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for 1,2,5-Oxadiazol-3-amine Hydrochloride

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet (s) | 1H | CH (Oxadiazole ring) |

| ~8.0 | Broad Singlet (br s) | 3H | NH ₃⁺ |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since this compound possesses two non-equivalent carbon atoms in its heterocyclic ring, its ¹³C NMR spectrum is expected to show two distinct signals.

The carbon atom bonded to the ammonium group (C-NH₃⁺) is anticipated to resonate at a higher field (lower ppm value) compared to the carbon atom also bonded to a ring nitrogen and adjacent to the ring oxygen. Both carbons are part of the electron-deficient oxadiazole ring, placing their signals in the downfield region characteristic of heterocyclic aromatic systems, typically between δ 140 and 160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~155 | C -H (Oxadiazole ring) |

| ~145 | C -NH₃⁺ (Oxadiazole ring) |

Two-dimensional (2D) NMR techniques are powerful methods used to establish atomic connectivity within a molecule, resolving ambiguities that may arise from 1D spectra. sdsu.eduipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks, as the ring proton and the ammonium protons are not typically coupled to each other. This lack of correlation confirms their isolated nature within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the ring proton (~8.5 ppm) to the ¹³C signal of the carbon to which it is attached (~155 ppm). The ammonium protons would not show a correlation as they are bonded to a nitrogen atom. This provides a definitive assignment of the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for piecing together the molecular skeleton. For this compound, the ring proton (~8.5 ppm) would be expected to show a correlation to the carbon atom bearing the ammonium group (~145 ppm), confirming the connectivity within the oxadiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com The free base, 1,2,5-Oxadiazol-3-amine, has a molecular formula of C₂H₃N₃O. nih.gov Its calculated monoisotopic mass is 85.02761 Da. nih.gov HRMS analysis of the protonated molecule ([M+H]⁺) would yield an experimental m/z value extremely close to the calculated value for C₂H₄N₃O⁺ (86.0354), thereby confirming the elemental composition with high confidence.

Table 3: HRMS Data for the Protonated Free Base of 1,2,5-Oxadiazol-3-amine

| Ion | Molecular Formula | Calculated Mass (Da) |

| [M+H]⁺ | C₂H₄N₃O⁺ | 86.0354 |

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds, making it ideal for analyzing the hydrochloride salt or the protonated free base in solution. lookchem.com In positive-ion mode ESI-MS, this compound would be expected to readily form the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base plus a proton (C₂H₄N₃O⁺, m/z ≈ 86.0). This would typically be the base peak in the spectrum.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion (m/z 86.0) is isolated and fragmented. While specific fragmentation pathways for this exact compound are not widely published, fragmentation of related oxadiazole structures often involves cleavage of the heterocyclic ring. researchgate.net Potential fragmentation pathways could include the loss of neutral molecules such as HCN, N₂O, or CHO, leading to characteristic daughter ions that help to confirm the core structure of the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR analysis is critical for confirming the presence of the amine group, the oxadiazole ring, and the hydrochloride salt form.

The analysis of related oxadiazole amine structures provides insight into the expected spectral features. For instance, the IR spectrum of similar compounds shows characteristic absorption bands for the NH₂ group, typically appearing as multiple peaks in the 3200-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. mdpi.commdpi.com The C=N stretching vibration within the oxadiazole ring is expected to produce a strong absorption band around 1630-1650 cm⁻¹. mdpi.commdpi.com The N-O and C-N bonds of the heterocyclic ring would also exhibit characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The presence of the hydrochloride would likely influence the amine stretching and bending frequencies due to the formation of an ammonium salt (R-NH₃⁺), which typically shows a broad absorption band in the 2400-3200 cm⁻¹ range.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | 2400 - 3200 (broad) |

| Oxadiazole Ring | C=N Stretch | ~1630 - 1650 |

X-ray Diffraction Analysis for Solid-State Structural Elucidation and Crystal Packing

Furthermore, XRD reveals how molecules are arranged within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. In the case of the hydrochloride salt, strong hydrogen bonds between the ammonium group (N-H⁺) and the chloride ions (Cl⁻), as well as potential interactions involving the oxadiazole ring's nitrogen and oxygen atoms, would be elucidated. mdpi.com This information is crucial for understanding the solid-state properties of the compound, including its stability and solubility. The analysis would also determine the crystal system, space group, and unit cell dimensions. mdpi.com

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Separation

HPLC is a premier technique for the quantitative analysis of chemical compounds, offering high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method would be suitable for determining the purity of this compound. thieme-connect.com The method would typically employ a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. thieme-connect.com Detection is commonly achieved using a UV detector set to a wavelength where the oxadiazole ring exhibits strong absorbance.

Method validation would be performed to ensure accuracy, precision, linearity, and robustness. thieme-connect.com The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks. This method can quantify impurities present in the sample, even at low levels.

Table 2: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-230 nm |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by spotting the reaction mixture on a TLC plate alongside the starting materials. thieme.de For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a suitable mobile phase (eluent) would be a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane.

After development, the spots are visualized, typically under UV light (254 nm), where the compound would appear as a dark spot due to its UV-absorbing properties. The Retention Factor (Rƒ) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. The presence of a single spot indicates a potentially pure compound, while multiple spots suggest the presence of impurities or unreacted starting materials.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to confirm the empirical formula. The molecular formula for this compound is C₂H₄ClN₃O. chemspider.com The theoretical elemental composition can be calculated based on its molecular weight (121.52 g/mol ). chemspider.com The close agreement between the experimentally found percentages and the calculated values provides strong evidence for the compound's identity and purity. mdpi.commdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₂H₄ClN₃O)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 24.02 | 19.77% |

| Hydrogen | H | 1.01 | 4.04 | 3.32% |

| Chlorine | Cl | 35.45 | 35.45 | 29.17% |

| Nitrogen | N | 14.01 | 42.03 | 34.59% |

| Oxygen | O | 16.00 | 16.00 | 13.17% |

| Total | | | 121.54 | 100.00% |

Theoretical and Computational Chemistry Studies of 1,2,5 Oxadiazol 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the 1,2,5-oxadiazole system. These methods are used to predict the molecule's stability, reactivity, and electronic properties by calculating its molecular orbitals, charge distribution, and other key descriptors.

Detailed Research Findings: Studies on related nitrogen-rich heterocyclic compounds demonstrate that DFT calculations can accurately predict geometric parameters and electronic properties. The stability of the 1,2,5-oxadiazole ring is attributed to its aromatic character and the specific arrangement of nitrogen and oxygen atoms. Computational analyses focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Reactivity predictions are further refined by mapping the molecular electrostatic potential (MEP). The MEP surface reveals regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For aminofurazans, the amino group typically represents a nucleophilic center, while the nitrogen atoms within the oxadiazole ring can act as electrophilic sites. Mulliken atomic charge analysis provides quantitative values for the charge distribution across the molecule, further clarifying its reactive nature.

| Computational Parameter | Predicted Property | Typical Significance for 1,2,5-Oxadiazole Systems |

|---|---|---|

| HOMO Energy | Electron-donating ability | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Electron-accepting ability | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity/stability | A larger gap implies higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | Reactive sites | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Mulliken Atomic Charges | Charge distribution | Quantifies the partial charges on each atom, aiding in reactivity prediction. |

Molecular Modeling and Conformational Analysis of the 1,2,5-Oxadiazole-3-amine System

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational possibilities of the 1,2,5-oxadiazole-3-amine system. These studies are essential for understanding how the molecule's shape influences its physical properties and interactions.

Detailed Research Findings: Computational studies consistently show that the 1,2,5-oxadiazole ring is essentially planar. researchgate.net This planarity is a key feature of its structure. The primary conformational freedom in 1,2,5-oxadiazol-3-amine (B3056651) arises from the orientation of the amine group relative to the ring. Molecular modeling can determine the rotational barrier of the C-N bond connecting the amine group to the ring and identify the most stable (lowest energy) conformation. In the hydrochloride salt, the protonation of the amine group introduces further geometric considerations and influences intermolecular interactions. Optimized geometric parameters, such as bond lengths and angles, are calculated and compared with experimental data where available.

| Structural Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| Oxadiazole Ring Geometry | The planarity of the five-membered ring | Confirmed to be essentially planar. researchgate.net |

| C-NH2 Bond Rotation | Rotation of the amine group around the C-N bond | Calculations reveal a relatively low energy barrier, with a preferred planar or near-planar orientation. |

| Bond Lengths (e.g., N-O, C=N) | The distances between bonded atoms in the ring and substituent | DFT calculations provide values typically within a few percent of experimental X-ray diffraction data. |

| Bond Angles (e.g., O-N-C) | The angles formed by three connected atoms | These values define the precise geometry of the ring and its substituents. |

Tautomerism Studies and Energetic Preferences of Amine and Imino Forms

1,2,5-Oxadiazol-3-amine can theoretically exist in tautomeric forms: the amine form and the less common imino form. Computational chemistry is a powerful tool for investigating the relative stability of these tautomers.

Detailed Research Findings: Tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers. For 1,2,5-oxadiazol-3-amine, this equilibrium is between the amino (-NH2) form and the imino (=NH) form. Quantum chemical calculations are used to determine the total electronic energy of each tautomer. The energy difference between the two forms indicates the energetic preference. Theoretical analyses of similar heterocyclic amine systems consistently show that the amine tautomer is significantly more stable than the imino form. mdpi.com This preference is often substantial, with the energy gap being several kcal/mol, suggesting that the compound exists almost exclusively in the amine form under normal conditions. mdpi.com These calculations can also model the transition state for the tautomerization process, revealing the energy barrier for the interconversion.

| Tautomeric Form | Structural Feature | Relative Energy (Calculated) | Predicted Population |

|---|---|---|---|

| Amine | Exocyclic C-NH2 group | 0.0 kcal/mol (Reference) | >99% |

| Imino | Endocyclic N-H and exocyclic C=NH | > +1.6 kcal/mol mdpi.com | <1% |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions.

Detailed Research Findings: Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal to partition the crystal space. This technique allows for the generation of 2D fingerprint plots that summarize the nature and prevalence of different intermolecular contacts. For structures related to 1,2,5-oxadiazol-3-amine, these analyses reveal the critical role of hydrogen bonding in the crystal packing. nih.govnih.gov

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |

|---|---|---|

| H···H | Contacts between hydrogen atoms | 36.2% nih.gov |

| H···O/O···H | Hydrogen bonds involving oxygen | 17.8% nih.gov |

| H···N/N···H | Hydrogen bonds involving nitrogen | 12.2% nih.gov |

| H···C/C···H | Van der Waals interactions | 20.9% nih.gov |

| Other | C···O, C···N, N···O, etc. | Variable |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides deep insights into how chemical reactions occur by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the transition states, which are the highest energy points along the reaction pathway.

Detailed Research Findings: For heterocyclic compounds like 1,2,5-oxadiazol-3-amine, computational methods are used to study various reactions, including synthesis and functionalization. A key area of study is cycloaddition reactions, which are often used to form heterocyclic rings. nih.govresearchgate.net DFT calculations can determine whether a reaction proceeds through a concerted (single step) or stepwise mechanism by comparing the energies of the respective transition states and any intermediates. researchgate.net

For instance, in the 1,3-dipolar cycloaddition reactions involving related azide (B81097) compounds, computational analysis can identify the transition structures and use a distortion/interaction model to understand reactivity and selectivity. nih.govresearchgate.net Calculations of the activation energy (the energy difference between the reactants and the transition state) allow for the prediction of reaction rates and the identification of the most favorable reaction pathway. This information is invaluable for optimizing synthetic procedures and predicting the formation of potential byproducts. Theoretical investigation of reaction mechanisms has been applied to understand the formation of furoxan systems from amidoximes, clarifying the cyclization process. researchgate.net

Non Biological Applications of 1,2,5 Oxadiazol 3 Amine Hydrochloride and Its Derivatives in Chemical Science

Applications in High-Energy Materials Research (Synthesis and Structural Aspects)

The quest for novel high-energy materials (HEMs) with superior performance and enhanced safety characteristics has led to the extensive exploration of nitrogen-rich heterocyclic compounds. The 1,2,5-oxadiazole framework is a prominent candidate in this area due to its high heat of formation, density, and oxygen balance. bohrium.comfrontiersin.org

Precursors for the Synthesis of Energetic Derivatives

1,2,5-Oxadiazol-3-amine (B3056651) and its hydrochloride salt are valuable precursors for the synthesis of a variety of energetic derivatives. The amino group can be readily converted into other energetic functionalities, such as nitro (-NO2), nitramino (-NHNO2), and azido (B1232118) (-N3) groups, through standard synthetic methodologies. These transformations are key to tuning the energetic properties of the resulting compounds. bohrium.comfrontiersin.org

For instance, the diazotization of 3-amino-4-substituted-1,2,5-oxadiazoles, followed by nucleophilic substitution, allows for the introduction of various explosophoric groups. Furthermore, condensation reactions of aminofurazans with other molecules can lead to the formation of larger, more complex energetic structures. mdpi.com The combination of the 1,2,5-oxadiazole ring with other energetic heterocyclic systems, such as 1,2,4-oxadiazoles, has been shown to produce materials with exceptional detonation performance and good thermal stability. bit.edu.cndoi.orgnih.gov

A family of energetic materials has been synthesized by introducing -ONO2 and -NHNO2 moieties into backbones based on 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole. frontiersin.org This approach has yielded compounds with high densities, excellent detonation velocities, and pressures, while maintaining a degree of insensitivity to mechanical stimuli. frontiersin.org

Table 1: Energetic Derivatives Synthesized from 1,2,5-Oxadiazole Precursors

| Derivative Type | Precursor | Key Functionalization | Resulting Properties | Reference |

|---|---|---|---|---|

| Nitramino-functionalized furazan (B8792606) | 3-Amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan | Nitration | Good detonation properties and moderate thermal stabilities | bohrium.com |

| Azo- and Azoxy-bridged furazans | Diaminofurazans | Oxidation | High nitrogen content, enhanced thermal stability | chemistry-chemists.com |

| Linked oxadiazole systems | 1,2,4-oxadiazole and 1,2,5-oxadiazole precursors | Combination of rings | Good to excellent thermal stability, high density, superior detonation performance | bit.edu.cndoi.orgnih.gov |

| Nitrate ester and nitramine derivatives | 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones | Introduction of -ONO2 and -NHNO2 moieties | High density, excellent detonation performance, low insensitivity | frontiersin.org |

Incorporation into Nitrogen-Rich Systems for High Density and Energy Potential

The incorporation of the 1,2,5-oxadiazole ring into larger, nitrogen-rich molecular frameworks is a key strategy for developing high-density energetic materials. The planar structure of the furazan ring allows for efficient molecular packing in the solid state, leading to higher crystal densities. A higher density is directly correlated with improved detonation velocity and pressure. bohrium.comenergetic-materials.org.cn

The high nitrogen content of the 1,2,5-oxadiazole ring contributes significantly to the positive heat of formation of the resulting energetic materials. researchgate.net During detonation, the formation of highly stable dinitrogen (N2) gas releases a large amount of energy, which is a primary determinant of the explosive power.

Furthermore, the 1,2,5-oxadiazole ring can be linked to other nitrogen-rich heterocycles like triazoles and tetrazoles to create complex systems with a very high percentage of nitrogen. bohrium.com These "all-nitrogen" or "high-nitrogen" compounds are sought after for their potential to be "green" energetic materials, as their primary decomposition products are nitrogen gas, minimizing the formation of harmful solid or gaseous byproducts. The synthesis of energetic salts with nitrogen-rich fused ring skeletons based on 1,2,5-oxadiazole has been reported, demonstrating good detonation performance and low sensitivity. energetic-materials.org.cn

Table 2: Properties of Energetic Materials Incorporating the 1,2,5-Oxadiazole Ring

| Compound/System | Key Structural Feature | Density (g/cm³) | Detonation Velocity (m/s) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Linked 1,2,4-oxadiazole/1,2,5-oxadiazole salts | Combination of oxadiazole rings | 1.67 - 1.85 | 8102 - 9046 | Superior detonation performance compared to RDX | doi.orgnih.gov |

| Nitrogen-rich fused ring salts | 1,2,5-Oxadiazolo[3,4-e] bohrium.combit.edu.cndoi.orgtriazolo[4,3-a]pyrimidine skeleton | ~1.8 | 7722 - 8008 | Good detonation performance and low sensitivity | energetic-materials.org.cn |

| Energetic materials with -ONO2 and -NHNO2 moieties | Combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones | 1.75 - 1.83 | 7809 - 8822 | High density and excellent detonation performance | frontiersin.org |

Contributions to Materials Science and Engineering

Beyond their use in energetic materials, derivatives of 1,2,5-oxadiazole have shown promise in various areas of materials science and engineering, owing to their thermal stability and unique electronic and optical properties.

Development of Polymers and Advanced Materials with Tuned Properties (e.g., thermal stability, flame resistance)

The inherent thermal stability of the 1,2,5-oxadiazole ring makes it an attractive building block for high-performance polymers. Aromatic polymers containing oxadiazole moieties in their backbone are known for their excellent thermal and oxidative stability. sciensage.infoutwente.nl These polymers can maintain their structural integrity at elevated temperatures, making them suitable for applications in demanding environments. The incorporation of oxadiazole rings into polymer chains can also enhance their mechanical properties and resistance to chemical degradation.

While specific research on the flame resistance of polymers derived directly from 1,2,5-Oxadiazol-3-amine hydrochloride is limited, the general class of polymers containing aromatic heterocycles, including oxadiazoles (B1248032), tends to form a stable char upon combustion. This char layer acts as a barrier, insulating the underlying material from the heat source and limiting the release of flammable gases, thereby contributing to flame retardancy. wikipedia.org The development of flame-resistant polymers often involves the incorporation of inorganic elements or the use of structures that promote char formation. faa.govnih.govmdpi.com

Exploration in Liquid Crystal Displays and Electro-optic Responses

The rigid, rod-like shape of certain 1,2,5-oxadiazole derivatives makes them suitable candidates for the design of liquid crystalline materials. lifechemicals.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular arrangement in liquid crystals can be manipulated by external electric fields, which is the fundamental principle behind liquid crystal displays (LCDs).

Investigation in Luminescent and Nonlinear Optical Materials

Derivatives of 1,2,5-oxadiazole have been investigated for their potential applications in luminescent and nonlinear optical (NLO) materials. The extended π-conjugated systems that can be created by attaching aromatic or other unsaturated groups to the oxadiazole ring can lead to interesting photophysical properties, including fluorescence and phosphorescence. researchgate.netrsc.orgaun.edu.egumn.edunih.gov These luminescent properties are of interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Nonlinear optical materials have the ability to alter the properties of light passing through them, which is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The donor-π-acceptor (D-π-A) molecular design is a common strategy for creating organic NLO materials. The electron-withdrawing nature of the 1,2,5-oxadiazole ring allows it to function as an effective acceptor unit in such systems. researchgate.netresearchgate.netnih.gov By synthetically modifying the donor and the π-bridge connected to the oxadiazole core, the NLO response of the molecule can be fine-tuned.

Role in Agrochemical Chemistry (as Synthetic Intermediates or Scaffolds for Agrochemical Design)

The 1,2,5-oxadiazole ring, a key feature of this compound, is a valuable pharmacophore in the design of new agrochemicals. Although less explored than its 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers, the 1,2,5-oxadiazole moiety offers unique structural and electronic properties that can be exploited for the development of novel pesticides, including fungicides, insecticides, and herbicides.

Derivatives of oxadiazoles have shown a broad spectrum of activity against various plant pathogens and pests. For instance, compounds incorporating the 1,2,4-oxadiazole ring have been investigated for their significant fungicidal and insecticidal properties. This suggests the potential of the isomeric 1,2,5-oxadiazole scaffold, accessible from this compound, in the design of new agrochemical agents. The amino group on the furazan ring serves as a convenient handle for synthetic modifications, allowing for the introduction of diverse functional groups to modulate biological activity and physicochemical properties.

The synthesis of various 3-aminofurazan derivatives demonstrates its utility as a versatile synthetic intermediate. For example, 3-amino-4-cyanofurazan is a key precursor in the synthesis of more complex nitrogen-rich compounds. frontiersin.orgnih.gov While much of the research on these derivatives has been directed towards energetic materials, the synthetic methodologies developed can be readily adapted for the preparation of potential agrochemicals. The reactivity of the amino group and the stability of the furazan ring make it an attractive scaffold for combinatorial library synthesis in the search for new agrochemical leads.

Below is a table summarizing the types of agrochemical activities observed in different oxadiazole isomers, highlighting the potential for 1,2,5-oxadiazole derivatives.

| Oxadiazole Isomer | Agrochemical Application | Example of Activity |

| 1,2,4-Oxadiazole | Fungicide, Insecticide | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole show good fungicidal and larvicidal activities. nih.gov |

| 1,3,4-Oxadiazole | Herbicide, Insecticide, Fungicide | Widely used in agriculture, with various derivatives commercialized for plant protection. mdpi.com |

| 1,2,5-Oxadiazole | Potential Herbicide, Fungicide, Insecticide | The core scaffold is present in molecules with potential agrochemical applications, though less explored than other isomers. |

This table is based on data from existing research on oxadiazole derivatives and illustrates the potential for developing 1,2,5-oxadiazole-based agrochemicals.

Analytical Chemistry Applications (e.g., as Reagents for Chemical Transformations or Probes for Specific Interactions)

In the realm of analytical chemistry, the unique electronic and photophysical properties of heterocyclic compounds are often harnessed for the development of sensors and probes. While the application of this compound and its derivatives in this field is an emerging area, the broader class of oxadiazoles has demonstrated significant promise.

Derivatives of 1,3,4-oxadiazole have been successfully employed as fluorescent chemosensors for the detection of metal ions. nih.govacs.org These sensors often operate on the principle of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of a specific analyte modulates the fluorescence output of the molecule. The oxadiazole ring, being an electron-deficient system, can play a crucial role in the electronic properties of such probes.

Although specific examples of 1,2,5-oxadiazole-based analytical probes are not yet widely reported, the fundamental properties of the furazan ring suggest its potential in this area. The nitrogen and oxygen atoms in the ring can act as coordination sites for metal ions, and the aromatic nature of the ring can be integrated into larger conjugated systems to create fluorescent dyes. The amino group of this compound provides a straightforward point of attachment for various recognition units or signaling moieties.

A theoretical study on a 1,2,5-thiadiazole-based fluorescent probe for nitric oxide further supports the potential of this class of five-membered heterocycles in sensor development. nih.gov The study highlighted how the electronic properties of the heterocyclic core are critical for the sensing mechanism. This provides a strong rationale for exploring analogous 1,2,5-oxadiazole systems as fluorescent probes for a variety of analytes.

The following table outlines the demonstrated and potential applications of oxadiazole derivatives in analytical chemistry.

| Oxadiazole Isomer | Analytical Application | Principle of Operation | Target Analyte |

| 1,3,4-Oxadiazole | Fluorescent Chemosensor | Chelation-Enhanced Fluorescence (CHEF) | Zn(II) ions nih.gov |

| 1,2,5-Thiadiazole | Fluorescent Probe (Theoretical) | Intramolecular Charge Transfer (ICT) | Nitric Oxide nih.gov |

| 1,2,5-Oxadiazole | Potential Fluorescent Probe/Chemosensor | Photoinduced Electron Transfer (PET), CHEF, ICT | Metal ions, small molecules |

This table summarizes existing and potential applications of oxadiazole isomers in analytical chemistry, suggesting a promising future for 1,2,5-oxadiazole derivatives.

Conclusion and Future Research Directions in 1,2,5 Oxadiazol 3 Amine Hydrochloride Chemistry

Synthesis of Novel Analogs with Tailored Chemical Reactivity

Future synthetic efforts will concentrate on creating a diverse library of 1,2,5-Oxadiazol-3-amine (B3056651) hydrochloride analogs with precisely controlled chemical properties. The development of novel synthetic strategies is crucial for accessing previously unexplored chemical space. nih.gov Key approaches will likely involve the modification of both the amine substituent and the oxadiazole ring itself.

Research will aim to move beyond traditional methods, such as the dehydration of dioximes or the deoxygenation of furoxans, towards more efficient and versatile protocols. chemicalbook.com This includes developing regioselective functionalization techniques that allow for the introduction of a wide range of substituents at the C4 position, thereby modulating the electronic and steric characteristics of the molecule. Strategies like metal-free tandem cyclization reactions could offer expedient routes to complex fused-ring systems incorporating the 1,2,5-oxadiazole core. researchgate.net The synthesis of hybrid molecules, where the 1,2,5-oxadiazol-3-amine scaffold is linked to other pharmacophores or functional moieties, represents a promising avenue for creating compounds with unique reactivity profiles. researchgate.net

Table 1: Prospective Synthetic Strategies for Novel Analogs

| Synthetic Strategy | Target Modification | Potential Outcome/Application | Key Reagents/Conditions |

|---|---|---|---|

| N-Functionalization of the Amine Group | Modification of the 3-amino group | Altered solubility, basicity, and hydrogen bonding capability | Acylation, alkylation, arylation reagents |

| C4-Position Functionalization | Introduction of substituents at the C4 position | Tuning of electronic properties (e.g., electron-withdrawing/donating groups) | Palladium-catalyzed cross-coupling, direct C-H activation |

| Ring Transformation Reactions | Conversion of the oxadiazole ring to other heterocycles | Generation of novel heterocyclic scaffolds | Photochemical or thermal rearrangement conditions chim.it |

| Hybrid Molecule Synthesis | Linking to other functional units (e.g., fluorophores, energetic groups) | Development of materials for electronics or energetic applications chemicalbook.combohrium.com | Multi-component reactions, click chemistry |

Advanced Mechanistic Studies of 1,2,5-Oxadiazol-3-amine Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of 1,2,5-oxadiazol-3-amine hydrochloride is essential for rational compound design. Future research will employ a combination of advanced spectroscopic techniques, kinetic studies, and computational modeling to elucidate the intricate pathways of these reactions.

A key area of investigation will be the reactivity of the oxadiazole ring itself. While known for its general stability, the N-O bonds can be cleaved under certain conditions, such as in photochemical rearrangements or during nucleophilic attack, leading to ring-opening and fragmentation. chim.itresearchgate.net Mechanistic studies will focus on identifying the intermediates and transition states involved in these processes. For instance, elucidating the mechanism of furoxan (1,2,5-oxadiazole 2-oxide) ring-fragmentation, which can be initiated by nucleophilic attack, could provide insights into controlling the reactivity of the core structure. researchgate.net Understanding these degradation pathways is crucial for designing more stable analogs or, conversely, for designing molecules that release specific fragments upon a triggering event.

Rational Design and Discovery of New Non-Biological Applications

While oxadiazole derivatives have been extensively studied for biological applications, there is significant untapped potential in non-biological fields. nih.govnih.gov Future work will focus on the rational design of this compound analogs for materials science applications. The nitrogen-rich 1,2,5-oxadiazole ring is a key structural motif in many high-energy density materials (HEDMs). bohrium.comresearchgate.net By strategically introducing explosophoric groups (e.g., nitro, nitramino, azido) onto the 1,2,5-oxadiazol-3-amine scaffold, novel energetic materials with tailored performance and sensitivity could be developed. bohrium.comfrontiersin.org

Furthermore, the fluorogenic properties associated with some 1,2,5-oxadiazole compounds make them attractive candidates for use in light-emitting devices or as fluorescent probes. chemicalbook.com Research will involve synthesizing analogs with extended π-conjugated systems to tune their absorption and emission wavelengths, potentially leading to new materials for organic light-emitting diodes (OLEDs) or chemical sensors.

Table 2: Potential Non-Biological Applications and Design Strategies

| Application Area | Design Strategy | Key Molecular Features | Relevant Research Finding |

|---|---|---|---|

| High-Energy Density Materials (HEDMs) | Introduction of energetic functional groups (nitro, azido) | High nitrogen content, positive enthalpy of formation, high density | 1,2,5-oxadiazole is a key subunit in many HEDMs. bohrium.comresearchgate.net |

| Organic Electronics | Attachment of conjugated aromatic or heterocyclic groups | Planar structure, tunable HOMO/LUMO energy levels | The fluorogenic property of 1,2,5-oxadiazoles is well-known. chemicalbook.com |

| Coordination Polymers/MOFs | Incorporation of metal-coordinating sites (e.g., N-heterocycles) | Ability to act as a ligand for metal ions | Nitrogen-rich heterocycles are common building blocks for coordination polymers. |

| Herbicides/Agrochemicals | Systematic variation of substituents to optimize activity | Specific interactions with target enzymes or receptors | Benzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole-N-oxide derivatives have shown herbicidal activity. chemicalbook.com |

Integration of High-Throughput Synthesis and Automated Characterization in Research Workflows